N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate pyrazole derivatives with sulfonamide precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N-methyl-1-propyl-1H-pyrazole-4-sulfonamide under acidic conditions . The reaction is usually carried out in a solvent such as acetonitrile or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, can also be employed to minimize environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
N-methyl-1-propyl-1H-pyrazole-4-sulfonamide: Another precursor used in the synthesis.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects.
Uniqueness
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer specific chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-1-propylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-4-8-17-11-13(9-15-17)21(19,20)16(3)10-12-6-7-14-18(12)5-2/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUWZVVMAOADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N(C)CC2=CC=NN2CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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